molecular formula C8H14ClN3 B11717143 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride

Cat. No.: B11717143
M. Wt: 187.67 g/mol
InChI Key: GAVAOFURRKMNSU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride (C₈H₁₃N₃·HCl) is a pyrazole derivative with a molecular weight of 193.68 g/mol. Its structure comprises a pyrazole ring substituted at the 1-position with a methyl group and at the 5-position with a pyrrolidine moiety, which is protonated as a hydrochloride salt. This compound is commercially available through multiple global suppliers, including Enamine Ltd and Zhongweiye Biological Technology Company .

This structural feature is critical for applications in medicinal chemistry, where such moieties often improve bioavailability and target binding .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

1-methyl-5-pyrrolidin-2-ylpyrazole;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-11-8(4-6-10-11)7-3-2-5-9-7;/h4,6-7,9H,2-3,5H2,1H3;1H

InChI Key

GAVAOFURRKMNSU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules, which can lead to the development of novel chemical entities with potential applications in various industries.

Biology

Research indicates that 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride exhibits various biological activities:

  • Anti-inflammatory Effects : Studies have shown its potential to inhibit enzymes involved in inflammatory pathways, suggesting therapeutic applications in inflammatory diseases.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Pain Management : Its analgesic properties are under investigation for use in pain relief medications.
  • Neurological Disorders : Potential applications in treating conditions such as Alzheimer's and Parkinson's diseases have been suggested due to its interaction with specific molecular targets .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1Pyrazole FormationHydrazine + 1,3-diketoneVariable
2Nucleophilic SubstitutionPyrrolidine derivativesVariable
3AlkylationMethyl iodideVariable
4Hydrochloride FormationHydrochloric acidVariable
Activity TypeTested Cell LinesIC50 (nM)
AnticancerMCF-7, HCT-116, HepG-2Varies by derivative
Anti-inflammatoryIn vitro enzyme inhibitionVaries by assay

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various pyrazole derivatives, this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .

Case Study 2: Anti-inflammatory Mechanism

Research on the anti-inflammatory properties revealed that this compound effectively inhibits specific enzymes involved in the inflammatory response. This inhibition could lead to reduced symptoms in conditions like arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Variations on the Pyrazole Ring

Trifluoromethyl-Substituted Pyrazoles
  • Example : 1-Methyl-5-(trifluoromethyl)-1H-pyrazole (C₅H₅F₃N₂)
    • Key Differences : Replaces pyrrolidine with a trifluoromethyl (-CF₃) group.
    • Impact : The electron-withdrawing -CF₃ group increases ring electrophilicity, altering reactivity in cross-coupling reactions. Synthesis involves bromine-lithium exchange or directed metalation (DoM) strategies for functionalization at the 4-position .
    • Applications : Useful in agrochemicals due to enhanced metabolic stability .
Halogenated Derivatives
  • Example : 3-Iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole (C₈H₁₂IN₃·HCl)
    • Key Differences : Iodine substitution at the 3-position.
    • Impact : Halogenation enables further functionalization (e.g., Suzuki-Miyaura coupling). The bulky iodine atom may sterically hinder interactions in biological systems .

Heterocyclic Modifications

Imidazole vs. Pyrazole Cores
  • Example : 1-Methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride (C₈H₁₅Cl₂N₃)
    • Key Differences : Imidazole ring (two adjacent nitrogen atoms) replaces pyrazole.
    • Impact : Increased hydrogen-bonding capacity and altered pKa (imidazole: ~7.0 vs. pyrazole: ~2.5). This affects solubility and target engagement in drug discovery .
Piperidine-Substituted Analogues
  • Example : 2-(1-Methyl-1H-pyrazol-5-yl)piperidine hydrochloride (C₉H₁₅ClN₂)
    • Key Differences : Piperidine (6-membered ring) replaces pyrrolidine (5-membered).
    • Impact : Larger ring size increases conformational flexibility and basicity (pKa ~10.5 for piperidine vs. ~11.3 for pyrrolidine), influencing pharmacokinetics .

Alkyl Chain Modifications

  • Example: 1-Propyl-5-(pyrrolidin-2-yl)-1H-pyrazole (C₁₀H₁₇N₃) Key Differences: Propyl group replaces methyl at the 1-position.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences vs. Target Compound
1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole·HCl C₈H₁₃ClN₃ 193.68 Pyrrolidine, methyl Reference compound
1-Methyl-5-(trifluoromethyl)-1H-pyrazole C₅H₅F₃N₂ 164.10 -CF₃ Electrophilic ring, agrochemical stability
3-Iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole C₈H₁₂IN₃·HCl 322.57 Iodine at 3-position Enables cross-coupling reactions
1-Methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole·2HCl C₈H₁₅Cl₂N₃ 224.13 Imidazole core Enhanced hydrogen bonding
2-(1-Methyl-1H-pyrazol-5-yl)piperidine·HCl C₉H₁₅ClN₂ 194.68 Piperidine substituent Increased flexibility and basicity

Biological Activity

1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Introduction of the Pyrrolidine Group : Nucleophilic substitution reactions are utilized to attach a suitable pyrrolidine derivative to the pyrazole intermediate.
  • Methylation : A methyl group is introduced via alkylation using reagents such as methyl iodide.
  • Formation of Hydrochloride Salt : The final step involves converting the free base into its hydrochloride form by treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression by binding to their active sites, thus blocking substrate access and reducing enzymatic activity .
  • Receptor Modulation : It can modulate receptor activity, which may lead to therapeutic effects in various conditions, including pain and inflammation.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. In vitro studies using human lung adenocarcinoma (A549) cells demonstrated that:

  • The compound reduced cell viability significantly compared to control treatments.
  • It exhibited cytotoxicity comparable to standard chemotherapeutic agents like cisplatin, suggesting potential as an anticancer therapeutic .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications:

  • It may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

  • It has been evaluated against various bacterial strains, showing significant activity against E. coli and S. aureus, highlighting its potential in treating bacterial infections .

Case Studies and Research Findings

StudyFindings
A549 Cell Line StudyDemonstrated reduced viability with IC50 values comparable to cisplatin; significant cytotoxicity observed at 100 µM concentration .
Anti-inflammatory AssayInhibited LPS-induced NO production by up to 50%, suggesting strong anti-inflammatory properties .
Antimicrobial EvaluationEffective against multiple strains including E. coli and S. aureus, indicating broad-spectrum antimicrobial potential .

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventEthanol
Reaction Time6–8 hours (reflux)
Purification MethodCrystallization (EtOH)
Scale-Up StrategyFlow chemistry

Q. Table 2. Analytical Validation Criteria

TechniqueCritical ParametersReference
HPLC-UVColumn: C18, λ = 254 nm
2D NMR¹H-¹³C HMBC
HRMSResolution: ≤5 ppm error

Q. Table 3. Biological Assay Conditions

Assay TypeProtocolReference
COX InhibitionOvine COX-1/COX-2
Kinase ProfilingATP-competitive assay

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